molecular formula C20H13N3O5S2 B2702663 (Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide CAS No. 865182-22-5

(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide

Cat. No.: B2702663
CAS No.: 865182-22-5
M. Wt: 439.46
InChI Key: DSGLWHQVNWJZBV-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a chromene ring, a thiazole ring, and a carboxamide group . It also contains a prop-2-yn-1-yl group, which is a type of alkyne. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like FTIR, 1H NMR, 13C NMR, and HRMS are often used to examine the structure of synthesized derivatives .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the alkyne group could undergo addition reactions, and the carboxamide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide and sulfamoyl could make this compound soluble in polar solvents .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

Researchers have developed a microwave-assisted synthesis method for producing 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide. This environmentally benign procedure resulted in compounds with significant antibacterial and antifungal activities, demonstrating the potential of these derivatives in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Chemosensors for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions. These compounds, including N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives, exhibited significant changes in photophysical properties upon interaction with cyanide anions, enabling their potential use in environmental monitoring and safety applications (Wang et al., 2015).

Antimicrobial Evaluation of Coumarin Derivatives

The synthesis and biological evaluation of coumarin derivatives containing the thiazolidin-4-one ring were explored for their antimicrobial properties. This research aimed at discovering new antimicrobial agents by synthesizing and testing various coumarin-based compounds, showcasing the diverse potential of these chemical structures in combating microbial infections (Ramaganesh, Bodke, & Venkatesh, 2010).

Synthesis of Heterocyclic Compounds with Antimicrobial Properties

A study reported the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial properties. These findings contribute to the development of novel antimicrobial agents, highlighting the versatile applications of sulfamoyl and coumarin derivatives in the pharmaceutical industry (Darwish, 2014).

Antiproliferative and Antimicrobial Agents

Another research focus has been on designing and synthesizing N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties, such as thiazoles and chromenes, exhibiting effective antimicrobial and antiproliferative activities. This work contributes to the ongoing search for new therapeutic agents with dual functionalities (El-Gilil, 2019).

Future Directions

Future research could focus on exploring the biological activity of this compound and related compounds. This could involve testing their activity against various biological targets, studying their mechanism of action, and optimizing their properties for potential therapeutic applications .

Properties

IUPAC Name

4-oxo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5S2/c1-2-9-23-14-8-7-12(30(21,26)27)10-18(14)29-20(23)22-19(25)17-11-15(24)13-5-3-4-6-16(13)28-17/h1,3-8,10-11H,9H2,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGLWHQVNWJZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.